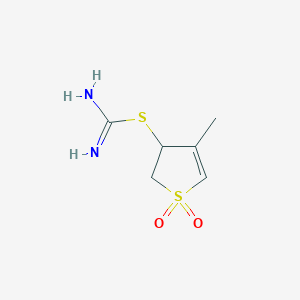![molecular formula C20H17NO5 B273945 2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate, also known as MOOM, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in cell growth and proliferation. In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In bacteria and fungi, this compound has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the activation of various signaling pathways. In bacteria and fungi, this compound has been shown to disrupt cell wall synthesis and metabolism, leading to cell death. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has several advantages for use in lab experiments, including its potent activity against cancer cells and bacteria/fungi, as well as its anti-inflammatory effects. However, this compound also has several limitations, including its potential toxicity and lack of specificity for certain cell types.
Future Directions
There are several future directions for research on 2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate, including the development of more specific and potent analogs, the study of its potential use in combination with other drugs for cancer treatment, and the investigation of its mechanism of action in more detail. Additionally, this compound could be studied for its potential use in other scientific research areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various scientific research areas and has the potential to be developed into a useful drug for various diseases.
Synthesis Methods
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzaldehyde with 4-methylphenylhydrazine to form 2-methoxy-5-(4-methylphenyl)-N'-phenylhydrazinecarboximidamide. This intermediate is then reacted with ethyl 2-bromoacetate to form this compound.
Scientific Research Applications
2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has been studied for its potential use in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In antimicrobial activity, this compound has been found to exhibit potent antibacterial and antifungal activity against various strains of bacteria and fungi. In anti-inflammatory effects, this compound has been shown to reduce inflammation in animal models of inflammation.
properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-7-15(8-5-12)19-21-16(20(23)26-19)10-14-6-9-17(24-3)18(11-14)25-13(2)22/h4-11H,1-3H3/b16-10+ |
InChI Key |
MHBXCUCGGDWEQB-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC)OC(=O)C)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OC(=O)C)C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC)OC(=O)C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)